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molecular formula C12H13N3O2 B195786 2,4-Dioxo-3-azaspiro[5.5]undecane-1,5-dicarbonitrile CAS No. 4355-15-1

2,4-Dioxo-3-azaspiro[5.5]undecane-1,5-dicarbonitrile

Cat. No. B195786
M. Wt: 231.25 g/mol
InChI Key: YDDZHTSOBDNNMZ-UHFFFAOYSA-N
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Patent
US07667071B2

Procedure details

98 g (1 mol) of cyclohexanone, 113 g (1 mol) of ethyl cyanoacetate, 84 g (1 mol) of cyanoacetamide, and 100 ml of methanol were mixed in a reaction flask. 101 g (1 mol) of triethylamine was added dropwise under stirring, and the reaction mixture was stirred for 8 hours with the temperature controlled within the range of 25° C. to 30° C., and then was cooled and filtered. The filter cake was suspended in water, and the suspension was adjusted to pH 2-3 with concentrated hydrochloric acid while stirring. The suspension was filtered, washed with water, and dried to provide 1,5-dicyano-2,4-dioxo-3-azaspiro[5,5]-undecane. Yield: 88%, melting point: 202 to 210° C.
Quantity
98 g
Type
reactant
Reaction Step One
Quantity
113 g
Type
reactant
Reaction Step One
Quantity
84 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
101 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]1(=O)[CH2:6][CH2:5][CH2:4][CH2:3][CH2:2]1.[C:8]([CH2:10][C:11]([O:13]CC)=O)#[N:9].[C:16]([CH2:18][C:19]([NH2:21])=[O:20])#[N:17].C(N(CC)CC)C>CO>[C:16]([CH:18]1[C:1]2([CH2:6][CH2:5][CH2:4][CH2:3][CH2:2]2)[CH:10]([C:8]#[N:9])[C:11](=[O:13])[NH:21][C:19]1=[O:20])#[N:17]

Inputs

Step One
Name
Quantity
98 g
Type
reactant
Smiles
C1(CCCCC1)=O
Name
Quantity
113 g
Type
reactant
Smiles
C(#N)CC(=O)OCC
Name
Quantity
84 g
Type
reactant
Smiles
C(#N)CC(=O)N
Name
Quantity
100 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
101 g
Type
reactant
Smiles
C(C)N(CC)CC

Conditions

Stirring
Type
CUSTOM
Details
under stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
the reaction mixture was stirred for 8 hours with the temperature
Duration
8 h
CUSTOM
Type
CUSTOM
Details
controlled within the range of 25° C. to 30° C.
TEMPERATURE
Type
TEMPERATURE
Details
was cooled
FILTRATION
Type
FILTRATION
Details
filtered
STIRRING
Type
STIRRING
Details
while stirring
FILTRATION
Type
FILTRATION
Details
The suspension was filtered
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Name
Type
product
Smiles
C(#N)C1C(NC(C(C12CCCCC2)C#N)=O)=O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 88%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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